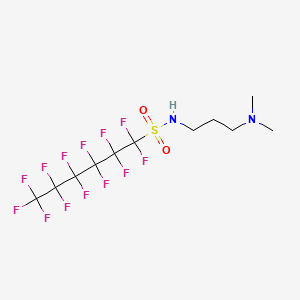

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide

Description

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F13N2O2S/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h25H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDOGKYZYLAGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NHCH2CH2CH2N(CH3)2, C11H13F13N2O2S | |

| Record name | 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068556 | |

| Record name | N-(3-(Dimethylamino)propyl) perfluorohexane sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50598-28-2 | |

| Record name | N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50598-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-(Dimethylamino)propyl) perfluorohexane sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]tridecafluorohexanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Route Overview

The preparation of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide typically involves the nucleophilic substitution reaction between a fluorinated sulfonyl fluoride intermediate and the amine nucleophile, N-(3-dimethylaminopropyl)amine. The general reaction scheme is:

$$

\text{Tridecafluorohexanesulfonyl fluoride} + \text{N-(3-dimethylaminopropyl)amine} \rightarrow \text{this compound}

$$

This reaction is carried out under controlled temperature and solvent conditions to maximize yield and purity.

Reaction Conditions and Solvents

- Solvents: Commonly used solvents include dichloromethane and acetonitrile, which provide an inert medium and good solubility for both reagents.

- Temperature: The reaction is often initiated at low temperatures (0–5°C) to control the reactivity and avoid side reactions, then gradually warmed to room temperature to complete the reaction.

- pH Control: A mild base such as triethylamine is used to maintain a slightly basic environment (pH 8–9), which facilitates the nucleophilic attack on the sulfonyl fluoride.

- Atmosphere: Anhydrous and inert atmosphere (e.g., nitrogen or argon) is preferred to prevent hydrolysis of the sulfonyl fluoride.

Purification Techniques

After completion, the crude product is purified by:

- Recrystallization: Using solvents like ethanol or ethyl acetate to obtain high-purity crystals.

- Chromatography: Techniques such as reverse-phase high-performance liquid chromatography (HPLC) are employed for analytical and preparative purification.

- Salt Formation: The free base may be converted to its hydrochloride salt by treatment with HCl gas in ethanol, which aids in crystallization and stability.

Industrial Scale Production

In industrial settings:

- Batch or Continuous Reactors: Large-scale synthesis is conducted in reactors with precise temperature and pressure control.

- Automation: Automated systems monitor reaction parameters to ensure consistency.

- Quality Control: Final products undergo rigorous testing, including NMR spectroscopy, mass spectrometry, and HPLC, to confirm >98% purity and correct molecular weight (e.g., molecular ion peak at m/z ~692.3 for related compounds).

Detailed Research Findings and Data

Reaction Optimization

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C initially, then room temp | Minimizes side reactions, improves selectivity |

| Solvent | Dichloromethane or acetonitrile | Good reagent solubility, inert environment |

| pH | 8–9 (triethylamine addition) | Enhances nucleophilic substitution rate |

| Reaction Time | Several hours (variable) | Complete conversion of starting materials |

| Atmosphere | Nitrogen or argon (anhydrous) | Prevents hydrolysis of sulfonyl fluoride |

Analytical Validation

| Technique | Purpose | Typical Results |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Characteristic shifts for sulfonamide and dimethylamino groups |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak consistent with expected mass |

| HPLC | Purity assessment | Purity >98% achievable with optimized methods |

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Activation | Use tridecafluorohexanesulfonyl fluoride as precursor | Handle under anhydrous conditions |

| 2. Nucleophilic Substitution | React with N-(3-dimethylaminopropyl)amine | Solvent: DCM or acetonitrile; Temp: 0–5°C initially |

| 3. pH Adjustment | Add triethylamine to maintain pH 8–9 | Facilitates reaction progression |

| 4. Reaction Completion | Warm to room temperature, stir for several hours | Ensures full conversion |

| 5. Purification | Recrystallization or chromatography | Use ethanol or ethyl acetate |

| 6. Salt Formation | Treat with HCl gas in ethanol to form hydrochloride salt | Improves purity and stability |

| 7. Quality Control | NMR, MS, HPLC | Confirm structure, mass, and purity |

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the sulfonamide moiety may be replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these reactions may require specific conditions and reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃F₁₃N₂O₂S

- Molecular Weight : 484.28 g/mol

- IUPAC Name : N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide

The compound's structure includes a dimethylamino group and a sulfonamide functional group attached to a perfluorinated carbon chain. These features contribute to its hydrophobicity and thermal stability.

Chemistry

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide is utilized as a reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it useful for creating fluorinated compounds. The compound's fluorinated nature enhances its role in various chemical transformations, particularly those requiring stable and reactive intermediates .

Biology

In biological research, this compound is investigated for its interactions with biological membranes and cellular mechanisms. Its unique structure allows it to penetrate lipid bilayers effectively, making it a candidate for studying membrane dynamics and permeability. Additionally, research indicates potential antimicrobial properties due to the sulfonamide moiety's ability to inhibit bacterial enzymes.

Medicine

This compound is being explored for its therapeutic applications. Studies focus on its role in drug development and delivery systems, particularly in formulating medications that require enhanced solubility and stability due to the compound’s unique physicochemical properties. The ongoing research aims to assess its efficacy in various pharmacological contexts.

Industry

The compound serves as an important intermediate in the production of specialty chemicals and materials. It is employed in the formulation of surfactants and coatings due to its excellent surface-active properties . Additionally, this compound is used in environmental analyses for quantifying polyfluoroalkyl substances (PFAS), demonstrating its utility in both analytical chemistry and environmental monitoring .

Case Studies

- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies suggest that the sulfonamide group inhibits key enzymes involved in bacterial metabolism, making it a promising candidate for further pharmaceutical development.

- Environmental Monitoring : In groundwater analyses, this compound has been shown to effectively quantify PFAS levels without adverse effects on human health at low concentrations. This application highlights its importance in environmental chemistry and public health safety assessments .

Mécanisme D'action

The mechanism of action of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated sulfonamide moiety allows it to interact with hydrophobic and hydrophilic environments, making it effective in various applications . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based distinctions between N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide and related PFAS or amine-functionalized surfactants.

Table 1: Comparative Analysis of Fluorinated Surfactants and Analogues

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Primary Applications | Key Distinctions |

|---|---|---|---|---|---|

| This compound | 50598-28-2 | C₁₁H₁₃F₁₃N₂O₂S | Tridecafluorohexane sulfonamide, dimethylamino | Surfactants, industrial coatings | Combines a C6 perfluoroalkyl chain with a tertiary amine; moderate hydrophilicity |

| 6:2 Fluorinated telomer sulfonate | Not specified | Variable (C₆F₁₃SO₃⁻) | Perfluoroalkyl sulfonate | Firefighting foams, textiles | Shorter chain (C6) with sulfonate group; higher mobility in environmental matrices |

| N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride | 53517-98-9 | C₁₄H₁₅F₁₇N₂O₂Cl | Perfluorooctanoyl amide, quaternary ammonium | Antistatic agents, ionic surfactants | Longer C8 perfluoro chain; cationic charge enhances binding to negatively charged surfaces |

| Behenamid propyl dimethylamine | 60270-33-9 | C₂₅H₅₀N₂O | Long-chain fatty amide, dimethylamino | Cosmetics (antistatic, emulsifying) | Non-fluorinated; relies on C22 alkyl chain for hydrophobicity |

Structural and Functional Differences

- Unlike 6:2 telomer sulfonates, which are anionic, the dimethylamino group in the target compound provides pH-dependent cationic behavior, enhancing compatibility with diverse formulations .

- Amine Functionalization: Compared to Behenamid propyl dimethylamine (a non-fluorinated analogue), the target compound’s fluorinated chain confers superior thermal and chemical stability, critical for high-performance coatings .

Performance and Environmental Impact

- Surface Activity: The compound’s critical micelle concentration (CMC) is expected to be lower than non-fluorinated surfactants (e.g., Behenamid derivatives) due to the strong electron-withdrawing effect of fluorine . Quaternary ammonium derivatives (e.g., 53517-98-9) exhibit higher ionic strength but lack the pH-responsive solubility of tertiary amines .

Environmental Persistence :

- While shorter-chain PFAS like the target compound are less bioaccumulative than C8 analogues , their sulfonamide group may still resist degradation, posing regulatory challenges under evolving PFAS restrictions .

Activité Biologique

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide, with the molecular formula and a molecular weight of 484.28 g/mol, is a compound of interest due to its unique structure and potential applications in various fields, particularly in biological systems. The compound features a tridecafluorohexanesulphonamide moiety, which contributes to its hydrophobic and hydrophilic interactions, making it relevant for studies in biochemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing its affinity for biological molecules. This interaction is crucial for its potential applications in drug development and as a research tool for studying biological mechanisms.

Applications in Research

- Chemistry : Utilized as a reagent or catalyst in organic synthesis, especially in reactions involving fluorinated compounds.

- Biology : Its structure is instrumental in exploring biological interactions, particularly those involving fluorinated molecules.

- Medicine : Ongoing research investigates its therapeutic potential, focusing on drug delivery systems and the development of new pharmaceuticals.

- Industry : Employed in producing specialty chemicals, surfactants, and coatings.

Study 1: Fluorinated Compounds in Drug Development

A study published in Environmental Science & Technology explored the role of fluorinated compounds like this compound in drug development. The findings indicated that fluorinated moieties enhance the metabolic stability and bioavailability of pharmaceutical agents, suggesting that this compound could be pivotal in creating more effective drugs .

Study 2: Interaction with Biological Membranes

Research has shown that compounds with similar structures can affect membrane permeability. A comparative analysis revealed that the introduction of fluorinated groups increases hydrophobicity, potentially altering how drugs interact with cellular membranes . This property may be leveraged to enhance drug delivery effectiveness.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Properties |

|---|---|---|

| N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide | Similar fluorinated structure | Higher hydrophobicity |

| N-(3-(Dimethylamino)propyl)nonafluorobutanesulphonamide | Shorter fluorinated chain | Lower bioactivity compared to tridecafluoro variant |

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Preliminary data suggest potential irritant effects on skin and eyes . Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. What are the key structural features of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide, and how do they influence its physicochemical properties?

The compound contains a tridecafluorohexanesulphonamide group and a dimethylamino-propyl side chain. The perfluorinated segment confers high thermal stability, chemical inertness, and hydrophobicity, while the dimethylamino group introduces basicity and potential for hydrogen bonding or coordination chemistry. These features impact solubility (e.g., limited aqueous solubility due to fluorination) and reactivity (e.g., nucleophilic sites for derivatization) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves coupling reactions between perfluorinated sulfonyl chlorides and amines. For example:

React tridecafluorohexanesulfonyl chloride with 3-(dimethylamino)propylamine in anhydrous dichloromethane.

Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation under inert conditions .

Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR confirms fluorination patterns, while NMR identifies the dimethylamino-propyl group.

- HRAM Mass Spectrometry : High-resolution accurate mass (e.g., m/z 550.9872 [M+H]) validates molecular composition .

- FTIR : Peaks at 1350–1200 cm (C-F stretching) and 1150 cm (sulfonamide S=O) confirm functional groups.

- Elemental Analysis : Ensures purity (>98%) by matching calculated and observed C, H, N, and S content .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interactions with biomolecules (e.g., proteins or DNA)?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold electrodes (e.g., TFGAs) and measure binding kinetics with target biomolecules .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for interactions with serum albumin or enzymes.

- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of proteins upon binding.

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >250°C due to fluorination).

- pH Stability : Conduct accelerated stability studies via HPLC at pH 2–12. The sulfonamide group may hydrolyze under strongly acidic/basic conditions .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via LC-MS.

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Standardized Solubility Protocols : Use the shake-flask method with HPLC quantification in solvents like DMSO, THF, and aqueous buffers (pH 7.4).

- Molecular Dynamics Simulations : Model solvation free energy to predict solubility trends.

Contradictions often arise from impurities or inconsistent solvent purity .

Q. How can the environmental persistence and toxicity of this compound be assessed?

- Environmental Fate Studies : Use LC-HRMS to detect degradation products in simulated wastewater.

- Ecotoxicology Models : Test acute toxicity in Daphnia magna or algae, focusing on bioaccumulation potential due to lipophilic fluorinated chains .

- QSAR Modeling : Predict toxicity endpoints (e.g., LC) based on structural analogs .

Q. What mechanistic insights can be gained from studying its role in catalysis or material science?

- Coordination Chemistry : Investigate the dimethylamino group as a ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions. Use X-ray absorption spectroscopy (XAS) to study metal-ligand bonding .

- Surface Modification : Functionalize nanoparticles or polymers via sulfonamide linkages. Characterize using XPS and AFM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.